molecular formula C15H13F3N2OS B2541389 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide CAS No. 878677-84-0

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B2541389
CAS No.: 878677-84-0
M. Wt: 326.34
InChI Key: USIDQJMBSCEBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H13F3N2OS and its molecular weight is 326.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is involved in various synthesis processes, demonstrating its utility in creating complex molecular structures. For instance, it has been utilized in the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of trifluoromethyl-containing heterocycles, including 3,5-dihydro-4-ones, 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one, and 4,5-dihydro-1H-pyrrole-3-carbonitrile (Sokolov et al., 2014). This demonstrates its application in expanding the diversity of trifluoromethylated heterocyclic compounds.

Another study highlighted the formation of 5-(2'-Benzamidoacyloxy)thiazoles through the reaction of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride, showcasing the compound's flexibility in engaging in various organic reactions to produce thiazole derivatives (Barrett, 1978).

Potential Biological Activity

The compound has been involved in the synthesis and biological evaluation of benzothiazole derivatives, indicating a strong interest in its potential biological activities, especially in the context of antitumor agents. A derivative was found to exhibit significant in vivo inhibitory effects on tumor growth, suggesting the compound's relevance in medicinal chemistry research for developing new cancer therapies (Yoshida et al., 2005).

Antimicrobial Activity

Moreover, this compound derivatives have been explored for their antibacterial properties. Novel analogs were synthesized and displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, while being non-cytotoxic to mammalian cell lines. This highlights the compound's utility in developing new antimicrobial agents (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Without specific information about its use, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, given the presence of functional groups commonly found in pharmaceuticals .

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)11-3-1-2-9(6-11)7-12-8-19-14(22-12)20-13(21)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIDQJMBSCEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.